molecular formula C18H23N3O5S B494786 2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}acetamide

2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}acetamide

Cat. No.: B494786
M. Wt: 393.5g/mol
InChI Key: DPLRVQNARLTEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}acetamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a methoxy group, a sulfamoylphenyl group, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}acetamide typically involves multiple steps. One common method includes the coupling of a phenoxy acid with an amine derivative in the presence of a coupling agent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in dry dichloromethane (DCM) and lutidine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Commonly used to reduce nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H23N3O5S

Molecular Weight

393.5g/mol

IUPAC Name

2-[2-methoxy-4-[[2-(4-sulfamoylphenyl)ethylamino]methyl]phenoxy]acetamide

InChI

InChI=1S/C18H23N3O5S/c1-25-17-10-14(4-7-16(17)26-12-18(19)22)11-21-9-8-13-2-5-15(6-3-13)27(20,23)24/h2-7,10,21H,8-9,11-12H2,1H3,(H2,19,22)(H2,20,23,24)

InChI Key

DPLRVQNARLTEMJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)N

Canonical SMILES

COC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)S(=O)(=O)N)OCC(=O)N

Origin of Product

United States

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